REACTION_SMILES
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[C:15]([Cl:16])([Cl:17])([Cl:18])[Cl:19].[OH2:14].[S:1]([OH:2])(=[O:3])(=[O:4])[Cl:5].[s:6]1[c:7]2[n:8]([cH:9][cH:10]1)[cH:11][n:12][cH:13]2>>[S:1](=[O:2])(=[O:3])([Cl:5])[c:13]1[c:7]2[s:6][cH:10][cH:9][n:8]2[cH:11][n:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cn2cncc2s1
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Name
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Type
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product
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Smiles
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O=S(=O)(Cl)c1ncn2ccsc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |